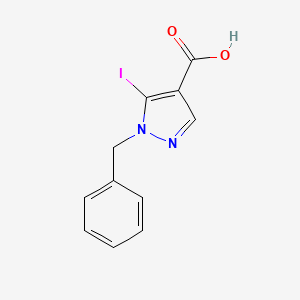![molecular formula C6H14N2O2 B13237170 N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)
N-[2-Hydroxy-3-(methylamino)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-3-(methylamino)propyl]acetamide is an organic compound with the molecular formula C6H14N2O2 It is characterized by the presence of a hydroxy group, a methylamino group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(methylamino)propyl]acetamide typically involves the reaction of 3-chloropropane-1,2-diol with methylamine, followed by acetylation. The reaction conditions include:
-
Step 1: Reaction with Methylamine
Reagents: 3-chloropropane-1,2-diol, methylamine
Conditions: The reaction is carried out in an aqueous medium at a temperature of 50-60°C.
Product: 3-(methylamino)propane-1,2-diol
-
Step 2: Acetylation
Reagents: 3-(methylamino)propane-1,2-diol, acetic anhydride
Conditions: The reaction is conducted at room temperature in the presence of a base such as pyridine.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Hydroxy-3-(methylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of N-[2-Oxo-3-(methylamino)propyl]acetamide.
Reduction: Formation of N-[2-Hydroxy-3-(methylamino)propyl]amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-[2-Hydroxy-3-(methylamino)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of N-[2-Hydroxy-3-(methylamino)propyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Hydroxy-3-(dimethylamino)propyl]acetamide
- N-[2-Hydroxy-3-(ethylamino)propyl]acetamide
- N-[2-Hydroxy-3-(propylamino)propyl]acetamide
Uniqueness
N-[2-Hydroxy-3-(methylamino)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and methylamino groups provide a balance of hydrophilicity and nucleophilicity, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-(methylamino)propyl]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-5(9)8-4-6(10)3-7-2/h6-7,10H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
BFFUNLSXLNBEQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B13237088.png)
![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
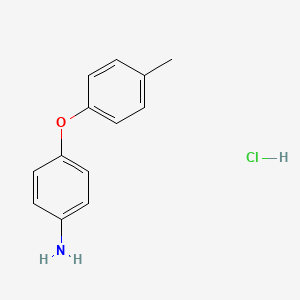
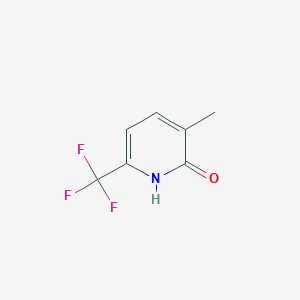
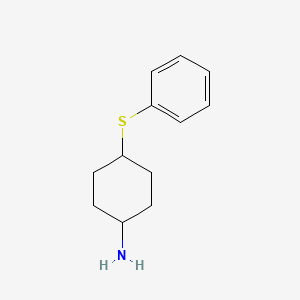

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)


![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B13237138.png)
![Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13237139.png)
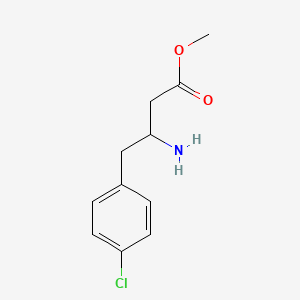
![2-tert-Butyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237159.png)
